molecular formula C14H26O7 B1427741 Octyl beta-d-glucuronic acid CAS No. 226932-67-8

Octyl beta-d-glucuronic acid

Cat. No. B1427741
CAS RN: 226932-67-8
M. Wt: 306.35 g/mol
InChI Key: SYLNWYZPTDDGMH-BYNIDDHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl beta-D-glucuronic acid is a complex and bioactive compound . It is a sugar acid derived from glucose, with its sixth carbon atom oxidized to a carboxylic acid . This compound is used for the research of hepatic afflictions .


Synthesis Analysis

The synthesis of Octyl beta-D-glucuronic acid involves the oxidation of Octyl β-D-glucopyranoside (OG) to the corresponding uronic acid (Octyl β-D-glucopyranoside uronic acid, OG-COOH). This process uses the catalyst system T. versicolor laccase/2,2,6,6-tetramethylpiperidinyloxy (TEMPO) and oxygen from air as an oxidant .


Molecular Structure Analysis

The molecular structure of Octyl beta-D-glucuronic acid is derived from glucose and octanol . It forms crystal structures consisting of an intermediate phase—like a ripple phase with two large crystal-lattice constants, a and c, comparable to the lengths of its bilayer structures .


Chemical Reactions Analysis

The chemical reactions involving Octyl beta-D-glucuronic acid are primarily oxidation reactions. Specifically, Octyl β-D-glucopyranoside (OG) is oxidized to the corresponding uronic acid (Octyl β-D-glucopyranoside uronic acid, OG-COOH) using a catalyst system .


Physical And Chemical Properties Analysis

Octyl beta-D-glucuronic acid has a molecular weight of 306.36 . It has been found that Octyl β-D-glucopyranoside (OGP) combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .

Scientific Research Applications

Liver Ailments Research

Octyl D-glucuronic acid is emerging as a significant compound for studying liver diseases. It’s being used to understand liver function and the impact of various substances on liver health .

Drug Detoxification Studies

This compound is also utilized in research focused on drug detoxification processes. It helps in examining how drugs are metabolized and cleared from the body .

Surfactant Synthesis

Octyl beta-d-glucuronic acid is used in the synthesis of pH-responsive surfactants. These surfactants have potential applications in creating responsive materials for various industries .

Enzymatic Reactions

The compound serves as a substrate in enzymatic reactions, particularly in studies involving selective oxidation of primary hydroxyl groups using oxidants like TEMPO .

Nanovesicle Drug Delivery

Hybrid liposomes composed of Octyl beta-d-glucuronic acid are being investigated for their biophysical properties. These could be used as nanovesicles for targeted drug delivery systems .

Bioactive Compound Research

As an intricate and bioactive compound, Octyl beta-d-glucuronic acid is used in research related to hepatic afflictions, potentially aiding in the development of new treatments .

Future Directions

The future directions of Octyl beta-D-glucuronic acid research could involve expanding the range of benign alkyl glycoside surfactants to include anionic types . Additionally, the biophysical properties of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and Octyl β-D-glucopyranoside (OGP) could be investigated for potential use as nanovesicles for drug delivery .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-octoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O7/c1-2-3-4-5-6-7-8-20-14-11(17)9(15)10(16)12(21-14)13(18)19/h9-12,14-17H,2-8H2,1H3,(H,18,19)/t9-,10-,11+,12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLNWYZPTDDGMH-BYNIDDHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl beta-d-glucuronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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